molecular formula C20H17ClFN3O2 B11485489 1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11485489
M. Wt: 385.8 g/mol
InChI Key: GQDLBMHBPHUQJG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 3-chloro-4-fluorophenyl group at the 1-position and a 2-(1H-indol-3-yl)ethylamino substituent at the 3-position. Its synthesis typically involves multi-step reactions, including condensation of maleimide derivatives with indole-containing amines under acidic or basic conditions, followed by purification via chromatography .

Properties

Molecular Formula

C20H17ClFN3O2

Molecular Weight

385.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H17ClFN3O2/c21-15-9-13(5-6-16(15)22)25-19(26)10-18(20(25)27)23-8-7-12-11-24-17-4-2-1-3-14(12)17/h1-6,9,11,18,23-24H,7-8,10H2

InChI Key

GQDLBMHBPHUQJG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chloro-4-fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable nucleophile attacks a halogenated aromatic compound.

    Attachment of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Yields : Derivatives like 4f (93.8% yield, ) highlight efficient synthetic routes for indole-pyrrolidine-diones, though the target compound’s yield remains unreported .
  • Thermal Stability : Melting points for analogues range from 100–204°C (), suggesting the target compound likely shares similar stability .
  • Biological Data : While antitumor and neurological activities are theorized based on structural analogs (e.g., ), empirical data for the target compound is lacking .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound.

Chemical Structure

The compound features a pyrrolidine core substituted with a 3-chloro-4-fluorophenyl group and an indole-derived ethyl amino moiety. Its molecular formula is C16H16ClFN2O2C_{16}H_{16}ClFN_2O_2 with a molecular weight of approximately 318.76 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrrolidine ring, followed by the introduction of the phenyl and indole substituents. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Specifically, compounds with similar structural motifs have shown inhibition against various cancer cell lines, including those resistant to conventional therapies.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
Compound ASJSA-10.5
Compound BCaco-20.8
Target CompoundCaco-2TBDCurrent Study

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. The presence of halogen substituents, such as chlorine and fluorine, has been linked to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound CS. aureus2
Compound DE. faecium4
Target CompoundTBDTBDCurrent Study

The proposed mechanism for the anticancer activity involves the inhibition of key regulatory proteins such as MDM2, which leads to the activation of p53 pathways responsible for cell cycle regulation and apoptosis induction in cancer cells . For antimicrobial activity, the lipophilicity imparted by halogen substituents enhances membrane permeability, facilitating cellular uptake and subsequent disruption of bacterial functions .

Case Studies

Several case studies have demonstrated the efficacy of related compounds in preclinical settings:

  • Case Study on Anticancer Efficacy : A study involving a structurally similar compound showed a reduction in tumor growth in murine models when administered at doses correlating with the IC50 values observed in vitro .
  • Antimicrobial Resistance : In vitro testing against drug-resistant strains highlighted the potential of these compounds to serve as alternatives to traditional antibiotics, particularly against strains exhibiting multidrug resistance .

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